N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide

Description

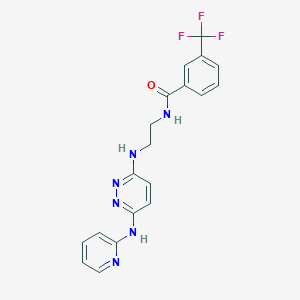

N-(2-((6-(Pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of the benzoyl moiety. The compound’s structure includes a pyridazine core substituted with a pyridin-2-ylamino group and linked via an ethylenediamine chain to the benzamide scaffold.

Properties

IUPAC Name |

N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N6O/c20-19(21,22)14-5-3-4-13(12-14)18(29)25-11-10-24-16-7-8-17(28-27-16)26-15-6-1-2-9-23-15/h1-9,12H,10-11H2,(H,24,27)(H,25,29)(H,23,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWCIQHAIWBRBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Characteristics

The compound features a unique structure that includes:

- Pyridazine and pyridine rings : Known for their biological activity.

- Trifluoromethyl group : Enhances lipophilicity and may influence the compound's interaction with biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the following areas:

-

Anticancer Activity :

- Compounds with similar structural features have been shown to inhibit various kinases involved in cancer progression. For instance, pyridazine derivatives can act as kinase inhibitors, impacting cell proliferation and survival pathways.

-

Antibacterial and Antifungal Properties :

- The presence of the pyridine and pyridazine rings is often associated with interactions at specific biological targets such as enzymes or receptors crucial for microbial growth. Studies suggest that these compounds can disrupt bacterial cell wall synthesis or inhibit fungal growth.

-

Mechanism of Action :

- The mechanism involves binding to specific molecular targets, potentially affecting signaling pathways related to cell division and apoptosis. Molecular docking studies have indicated favorable interactions between the compound and target proteins, suggesting a pathway for therapeutic application.

Data Table: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(6-(pyridin-2-ylamino)pyridazin-3-yl)amide | Pyridine and pyridazine rings | Anticancer activity | Contains both aromatic systems |

| 4-Aminoquinoline | Quinolines with amino groups | Antimalarial properties | Well-studied in drug development |

| This compound | Trifluoromethyl group | Anticancer, antibacterial | Unique dual-ring system |

Case Studies

- Inhibition of Kinases :

- Antimicrobial Studies :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Linkers

Compounds 8b , 8c , 8d , and 8e () share a benzamide core but differ in substituents and linker chemistry. For example:

- 8b (N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide) incorporates a piperazine linker and a 4-chloro-3-(trifluoromethyl)benzoyl group. Its higher molecular weight (530 g/mol) and melting point (241–242°C) suggest enhanced stability compared to the target compound, likely due to the chloro substituent and rigid piperazine backbone .

- 8e (2,2-dimethyl-N-{5-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}propanamide) features a bulkier 2,2-dimethylpropanamide group, resulting in a molecular weight of 538 g/mol and a lower melting point (190–193°C). This underscores the trade-off between steric bulk and crystalline stability .

Key Difference : The target compound employs an ethylenediamine linker instead of piperazine, which may enhance conformational flexibility and alter binding kinetics.

Pyrimidine- and Pyridazine-Based Analogues

- GNF-2-deg-BUMP () contains a pyrimidine ring and a trifluoromethoxy (-OCF₃) group. With a molecular weight of 475.08 g/mol (LC/MS), it is lighter than the target compound. The pyrimidine core and ether linkages may improve solubility but reduce metabolic stability compared to pyridazine-based structures .

- 56 (: 4-(6-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)-N-((trimethylsilyl)methyl)benzamide) replaces the pyridazine-aminoethyl chain with an imidazopyridazine system.

Key Difference: The target compound’s pyridin-2-ylamino substitution on pyridazine may confer unique hydrogen-bonding interactions absent in these analogues.

Impurities and Degradation Products

- MM1298.05 (: N-(2-Hydroxyethyl)-N-[(1RS)-1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]benzamide) lacks the pyridazine moiety but retains the trifluoromethylbenzamide core. The hydroxyethyl group increases polarity, which could reduce bioavailability compared to the target compound’s aminoethyl chain .

- WHO-listed antiproliferative agent (: 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide) shares the trifluoromethylbenzamide scaffold but incorporates an ethynyl-linked imidazopyridazine. This structure likely enhances kinase inhibition but introduces synthetic complexity .

Q & A

Q. What are the optimal synthetic routes for synthesizing N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide with high purity?

The synthesis typically involves multi-step reactions, including coupling pyridazine and benzamide derivatives. Key steps include:

- Amide bond formation : Use coupling agents like EDCI or HOBt under inert atmospheres.

- Heterocyclic functionalization : Pyridazine-thiophene or pyridine-triazole moieties require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Solvent selection : Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are preferred for solubility and stability .

- Purification : Sequential chromatography (normal-phase followed by reverse-phase) ensures >95% purity. Monitor intermediates via TLC and final product via HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

Q. How does the trifluoromethyl group influence the compound's reactivity?

The -CF group enhances electrophilicity at the benzamide carbonyl, facilitating nucleophilic substitutions. It also increases metabolic stability by resisting oxidative degradation in biological systems .

Advanced Research Questions

Q. How can contradictions in reported biological activity (e.g., enzyme inhibition vs. receptor antagonism) be resolved?

Discrepancies often arise from assay conditions. Mitigation strategies include:

- Orthogonal assays : Compare SPR (surface plasmon resonance) binding kinetics with cell-based functional assays (e.g., cAMP modulation) .

- Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products .

- Structural analogs : Synthesize derivatives lacking the pyridin-2-ylamino group to isolate pharmacophore contributions .

Q. What mechanistic insights explain the compound’s selectivity for kinase vs. protease targets?

Computational docking (e.g., AutoDock Vina) reveals:

- The pyridazine moiety forms hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR T790M).

- The trifluoromethylbenzamide group sterically hinders access to protease catalytic sites. Validation via alanine-scanning mutagenesis of target proteins is recommended .

Q. How do solvent polarity and temperature affect regioselectivity in pyridazine functionalization?

- Polar aprotic solvents (e.g., DMF): Favor N-alkylation over O-alkylation due to stabilized transition states.

- Low temperatures (0–5°C) : Reduce side reactions (e.g., ring-opening) during pyridazine amination .

- Catalytic additives : CuI or Pd(PPh) improve yield in Ullmann or Buchwald-Hartwig couplings .

Q. What strategies optimize in vivo pharmacokinetics without compromising potency?

- Prodrug modification : Introduce acetyl-protected amines to enhance oral bioavailability .

- Lipophilicity adjustment : Replace thiophene with furan to lower logP while retaining target affinity (see table below) :

| Derivative | logP | IC (nM) |

|---|---|---|

| Thiophene | 3.2 | 12 ± 1.5 |

| Furan | 2.7 | 15 ± 2.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.